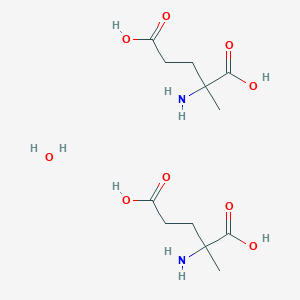![molecular formula C7H11N5O B1459490 {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol CAS No. 1803604-43-4](/img/structure/B1459490.png)
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Descripción general
Descripción
“{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol” is a chemical compound with the CAS Number: 1803604-43-4 . It has a molecular weight of 181.2 . The IUPAC name for this compound is (4,5-dimethyl-4,7-dihydrotetrazolo [1,5-a]pyrimidin-6-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N5O/c1-5-6 (4-13)3-12-7 (11 (5)2)8-9-10-12/h13H,3-4H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
Photochemical Reduction and Addition Reactions
The study by Pfoertner (1975) explored the photochemical reduction of 4,6-dimethyl-2-pyrimidinol in methanol, leading to the formation of an addition product. This work highlights the reactivity of pyrimidinol derivatives under photochemical conditions, potentially relevant for the synthesis of complex molecules including those related to {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol (Pfoertner, 1975).
Antimicrobial and Anticancer Activities
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrimidine structures, exhibiting significant antimicrobial and anticancer activities. This research indicates the potential of pyrimidine derivatives in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Cyclocondensation Reactions
Lipson et al. (2006) investigated the cyclocondensation reactions of 5-methylpyrazol-3-amine with unsaturated arylaliphatic carboxylic acid derivatives, leading to the formation of dihydropyrazolo[1,5-a]pyrimidin-5(4H)-ones. Such reactions are fundamental for constructing pyrimidine-based heterocycles, which could be related to the synthesis of {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol derivatives (Lipson et al., 2006).
Crystal Structure Analysis
The research conducted by Ishii et al. (2002) focused on the crystal structures of PNU-97018 and its derivatives, providing insight into the molecular conformations and arrangements that could be useful for understanding the structural characteristics of related tetrazolo[1,5-a]pyrimidin-6-yl compounds (Ishii et al., 2002).
Synthesis and Properties of Related Compounds
Desenko et al. (1998) detailed the cyclocondensation of triazolopyrimidine derivatives, leading to the synthesis of novel compounds with potential biological activities. This synthesis pathway may offer methods for developing new compounds based on {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol (Desenko et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
(4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-5-6(4-13)3-12-7(11(5)2)8-9-10-12/h13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPUPTAQSHLEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NN=N2)N1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine](/img/structure/B1459408.png)
![Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1459410.png)










